molecular formula C24H24ClN5O2 B2474383 3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE CAS No. 1173760-28-5

3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE

Cat. No.: B2474383
CAS No.: 1173760-28-5
M. Wt: 449.94
InChI Key: RNGROBUDJFOEQF-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a combination of indole, pyrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups .

Scientific Research Applications

3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites and exert its effects through various mechanisms, such as inhibition or activation of target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLOROBENZAMIDO)-5-METHYL-1H-INDOLE-2-CARBOXAMIDE: Lacks the pyrazole moiety, which may affect its activity and properties.

    5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE: Lacks the benzamide group, potentially altering its biological interactions.

    3-(4-CHLOROBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE: Lacks both the methyl and pyrazole groups, which may reduce its efficacy

Uniqueness

The uniqueness of 3-(4-CHLOROBENZAMIDO)-5-METHYL-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-INDOLE-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific properties and activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-13-5-10-20-18(11-13)21(28-23(31)16-6-8-17(25)9-7-16)22(27-20)24(32)26-12-19-14(2)29-30(4)15(19)3/h5-11,27H,12H2,1-4H3,(H,26,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGROBUDJFOEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=C(N(N=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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